Product packaging for 3-Methylphenyl 3-phenylacrylate(Cat. No.:)

3-Methylphenyl 3-phenylacrylate

Cat. No.: B249164
M. Wt: 238.28 g/mol
InChI Key: UOKXRJSJEVRPEX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 3-phenylacrylate is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Specific applications, research value, and mechanism of action for this compound were not located in the current search and require further research. Potential areas of interest for researchers may include its use as a building block in organic synthesis, a monomer in polymer science, or a candidate in materials science due to the phenylacrylate structure. Researchers are advised to consult specialized chemical literature and databases for detailed studies on this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B249164 3-Methylphenyl 3-phenylacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(3-methylphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

UOKXRJSJEVRPEX-ZHACJKMWSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Structural Context and Rationale for Advanced Chemical Investigation

The scientific impetus for a detailed examination of 3-Methylphenyl 3-phenylacrylate stems from the distinct chemical characteristics of its two primary structural components: the 3-phenylacrylate (cinnamate) core and the 3-methylphenyl (m-cresyl) ester group. The combination of these moieties is not arbitrary; it represents a deliberate molecular design intended to modulate electronic, steric, and physicochemical properties to achieve novel functionalities.

The introduction of a 3-methylphenyl group as the ester portion of the molecule provides a strategic modification to the parent phenyl acrylate (B77674) structure. The methyl group is known to exert both electronic and steric effects. quora.com Electronically, the methyl group is weakly electron-donating through an inductive effect, which can influence the reactivity of the adjacent ester carbonyl group and the aromatic ring. quora.com

Sterically, the presence of the methyl group, even at the meta-position, adds bulk compared to an unsubstituted phenyl ring. This can influence how the molecule packs in a solid state or interacts with biological receptors or polymer chains. stackexchange.com The position of the methyl group is critical; at the meta-position, its steric hindrance is less pronounced compared to the ortho-position, yet its electronic influence remains significant. numberanalytics.com This specific substitution pattern allows for a subtle tuning of the molecule's properties, potentially enhancing its solubility in certain solvents or modifying the glass transition temperature of its corresponding polymer. The interplay between these electronic and steric factors is a key driver for research into such substituted aromatic compounds. rsc.org Therefore, the investigation of this compound is rationalized by the desire to understand how this specific substitution pattern modulates the well-known properties of cinnamates, potentially leading to new materials with tailored characteristics or bioactive agents with improved efficacy or specificity.

Spectroscopic and Structural Elucidation of 3 Methylphenyl 3 Phenylacrylate and Its Derivatives

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the precise determination of molecular structures. For 3-Methylphenyl 3-phenylacrylate, a combination of NMR and vibrational spectroscopy provides a complete picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are key parameters obtained from the spectrum.

The aromatic protons of the phenyl and methylphenyl groups typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The protons of the vinyl group (-CH=CH-) of the acrylate (B77674) moiety show characteristic signals, with their chemical shifts and coupling patterns providing information about their cis or trans configuration. The methyl group protons on the phenyl ring exhibit a singlet at a higher field, typically around 2.3-2.4 ppm.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.2Multiplet
Vinylic-H6.3 - 7.9Doublet16.0
Methyl-H2.3 - 2.4Singlet

This table presents typical ¹H NMR data for phenyl acrylate derivatives. Specific values for this compound may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically the most downfield signal, appearing around 164-166 ppm. rsc.org The carbons of the aromatic rings resonate in the region of 120-151 ppm. rsc.org The vinylic carbons show signals in the range of 117-147 ppm, while the methyl carbon of the tolyl group appears at a much higher field, around 21 ppm.

Carbon Chemical Shift (δ, ppm)
C=O164.8
Aromatic-C121.5 - 150.7
Vinylic-C117.3 - 146.5
Methyl-C21.3

This table presents typical ¹³C NMR data for phenyl acrylate derivatives. Specific values for this compound may vary slightly but are expected to fall within these ranges. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed in the region of 1730-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. rsc.org The C=C stretching vibrations of the aromatic rings and the vinyl group appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are typically found in the 1250-1150 cm⁻¹ range. rsc.org The out-of-plane bending vibrations of the aromatic C-H bonds give rise to bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester)Stretching1733.9
C=C (Aromatic)Stretching~1600, ~1500
C=C (Vinylic)Stretching~1635
C-O (Ester)Stretching1284.5 - 1163.0
C-H (Aromatic)Bending (out-of-plane)~900 - 756.0

This table summarizes the key IR absorption bands for phenyl acrylate derivatives. The provided values are based on data for similar compounds. rsc.org

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=C (Aromatic)Stretching~1600
C=C (Vinylic)Stretching~1630
C-H (Aromatic)In-plane bending~1000

This table provides expected Raman shifts for key vibrational modes in this compound based on general spectroscopic principles and data for related compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of an analyte. nih.gov Continuous advancements in MS have made it an indispensable technique in pharmaceutical development and chemical analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with very high accuracy. nih.gov This precision allows for the unequivocal determination of a compound's elemental composition from its exact mass. nih.gov Unlike Low-Resolution Mass Spectrometry (LRMS), which measures nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas (isobars), thus preventing potential false positives. chromatographyonline.com

The capabilities of HRMS are invaluable for analyte characterization, screening, and quantification. nih.gov Its high selectivity can enhance the signal-to-background ratio, increasing the sensitivity and detectability of analytes even in complex mixtures. nih.gov For this compound (C₁₆H₁₄O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its elemental composition with a high degree of confidence.

In studies of related compounds, such as the isomer phenyl(m-tolyl)methanone, HRMS analysis using an Electrospray Ionization (ESI) source on a Time-of-Flight (TOF) mass spectrometer provided precise mass data. rsc.org This approach confirmed the identity of the synthesized molecule by matching the experimental mass to the calculated mass. rsc.org For instance, the calculated m/z for the [M+H]⁺ ion of phenyl(m-tolyl)methanone (C₁₄H₁₃O) was 197.0960, and the experimentally found value was 197.0954, a difference of less than 5 ppm. rsc.org A similar methodology would be applied to confirm the structure of this compound.

Table 1: Example HRMS Data for an Isomer of this compound

Compound Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Source

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from molecules in solution. mdpi.com It is particularly well-suited for analyzing polar and thermally labile compounds. A key feature of ESI-MS is its tendency to produce intact molecular ions, often as protonated molecules [M+H]⁺, with minimal fragmentation. mdpi.com This makes it highly effective for determining the molecular weight of an analyte. rsc.orgmdpi.com

ESI is frequently coupled with HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, to combine the benefits of soft ionization with high-resolution mass detection. nih.govrsc.org In the analysis of compounds structurally similar to this compound, ESI has been the ionization method of choice for obtaining HRMS data. rsc.org For this compound, analysis via ESI-MS would be expected to prominently feature the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) represents an even more sensitive application of this technique, allowing for detailed analysis of minute quantities of material from biological samples. nih.govnih.gov

Low-Resolution Mass Spectrometry (LRMS) measures the mass-to-charge ratio of ions to the nearest whole number (nominal mass). chromatographyonline.com While it lacks the precision of HRMS, LRMS is a robust and widely used technique for routine analysis, providing essential molecular weight information and valuable structural data through fragmentation patterns. chromatographyonline.com Typically, LRMS instruments, such as those using electron ionization (EI), bombard the molecule with high-energy electrons (e.g., 70 eV), causing it to fragment in a reproducible manner. rsc.org

The resulting mass spectrum displays a molecular ion (M⁺) peak and a series of fragment ion peaks that form a characteristic fingerprint of the compound. For isomers like phenyl(m-tolyl)methanone, LRMS analysis showed a prominent molecular ion peak (M⁺) at m/z 196, confirming its nominal mass. rsc.org Analysis of this compound by LRMS would be expected to show a molecular ion peak at m/z 238, with additional peaks corresponding to the fragmentation of the ester bond and aromatic rings.

Table 2: Example LRMS Data for Isomers Related to this compound

Compound Ionization Mode Molecular Ion (M⁺) m/z Key Characteristics Source
Phenyl(m-tolyl)methanone EI (70 eV) 196 M⁺ peak is 100% relative abundance rsc.org

Solid-State Structural Analysis

While mass spectrometry reveals the molecular weight and formula, solid-state techniques are necessary to determine the precise three-dimensional arrangement of atoms in a crystal.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.eduwikipedia.org The crystal diffracts the X-rays in a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, from which the positions of the individual atoms are deduced. wikipedia.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form or phase. researchgate.net Different polymorphs of the same compound have their constituent molecules arranged differently in the crystal lattice. These structural differences can lead to variations in physical properties such as melting point, solubility, and stability.

The investigation of polymorphism begins with crystallization experiments, which aim to produce single crystals under various conditions. nih.gov Techniques such as X-ray diffraction are then used to characterize the resulting crystal structures and identify different polymorphic phases. researchgate.net For this compound, a systematic study of its crystallization from different solvents and at different temperatures could reveal the existence of polymorphs. Identifying and characterizing these polymorphs is crucial, as the specific crystalline form can significantly influence the material's properties.

Elemental Analysis and Purity Assessment

The confirmation of the successful synthesis of a chemical compound and the determination of its purity are fundamental aspects of chemical research. For this compound and its derivatives, these are typically achieved through a combination of elemental analysis and various chromatographic and spectroscopic techniques.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) within a molecule. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₆H₁₄O₂. The theoretical elemental composition can be calculated as follows:

Carbon (C): (16 * 12.011) / 238.28 * 100% = 80.64%

Hydrogen (H): (14 * 1.008) / 238.28 * 100% = 5.92%

Oxygen (O): (2 * 15.999) / 238.28 * 100% = 13.43%

Below is an interactive data table presenting the theoretical elemental analysis of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.01116192.17680.64
HydrogenH1.0081414.1125.92
OxygenO15.999231.99813.43
Total 238.286 100.00

Purity Assessment

The purity of this compound and its derivatives is crucial for their application and is typically assessed using a variety of methods.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a common, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The presence of a single spot on the TLC plate under UV light suggests a high degree of purity.

Gas Chromatography (GC): For volatile compounds like acrylate esters, gas chromatography is a powerful tool for purity determination. Commercial suppliers of related compounds, such as Ethyl (E)-3-(p-Tolyl)acrylate and Methyl (E)-3-(p-Tolyl)acrylate, often specify a purity of greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the purification and purity assessment of organic compounds. In the development of related pharmaceutical intermediates, HPLC was used to determine product purity, with results often in the range of 97-99%. acs.org

Spectroscopic and Other Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are not only used for structural elucidation but can also give an indication of purity. The absence of signals from impurities in the spectra is a good indicator of a pure compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can confirm the elemental composition. For example, in the characterization of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a derivative of the target compound, the molecular ion peak observed in the HRMS spectrum supported the product's identity. mdpi.com

Melting Point: For solid compounds, a sharp and well-defined melting point range is a traditional indicator of high purity.

The table below summarizes the common techniques used for purity assessment of acrylate derivatives, based on literature for related compounds.

TechniquePrincipleTypical Purity Levels Reported for Related Compounds
Thin-Layer Chromatography (TLC)Differential partitioning of components between a stationary and a mobile phase.Qualitative assessment (single spot)
Gas Chromatography (GC)Separation of volatile compounds based on their boiling points and interactions with a stationary phase.>98.0% tcichemicals.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC)High-pressure separation of components in a liquid mobile phase through a packed column.97.9–99.1% acs.org
Nuclear Magnetic Resonance (NMR)Analysis of the magnetic properties of atomic nuclei to determine molecular structure and purity.Absence of impurity signals
High-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratio determination to confirm elemental composition.Confirmation of molecular formula mdpi.com

Computational and Theoretical Investigations of 3 Methylphenyl 3 Phenylacrylate

Quantum Chemical Studies

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure and reactivity of 3-Methylphenyl 3-phenylacrylate were found. Such studies would be valuable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and for predicting its reactivity in various chemical reactions.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscape of this compound. A systematic computational study would be required to identify the most stable conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and its interactions with other molecules.

Molecular Modeling and Dynamics Simulations

Exploration of Intermolecular Interactions and Crystal Packing

No studies on the intermolecular interactions or crystal packing of this compound have been reported. Molecular modeling techniques, such as molecular mechanics or molecular dynamics simulations, would be necessary to predict how this molecule arranges itself in the solid state and to understand the nature and strength of the non-covalent interactions that govern its crystal structure.

Predictive Studies of Reaction Pathways and Transition States

There is a lack of predictive studies on the reaction pathways and transition states involving this compound. Computational methods could be employed to investigate the mechanisms of its formation or its subsequent reactions, providing valuable insights into the energies of transition states and intermediates.

Potential Applications in Advanced Materials Science

Role in Optoelectronic Materials and Conjugated Systems

The cinnamate moiety in 3-Methylphenyl 3-phenylacrylate, which contains a phenyl group conjugated with a carbon-carbon double bond and a carbonyl group, is a key feature for potential optoelectronic applications. Such conjugated systems are fundamental to the behavior of organic semiconductors, dyes, and other photoactive materials. The electronic properties of these systems can often be tuned by the introduction of different substituent groups.

The 3-methylphenyl group, while not directly extending the conjugation of the cinnamate system, can influence the molecule's solid-state packing and morphology through steric and electronic effects. These factors are critical in determining the performance of organic electronic devices. Research on related phenyl acrylate (B77674) derivatives has highlighted their importance in developing materials with specific optical and electronic properties.

Development of Advanced Polymer Systems with Tunable Properties

The acrylate functional group in this compound is a versatile monomer for polymerization. Acrylate polymers are known for their wide range of properties, from hard and brittle to soft and elastomeric, which can be tailored by the choice of the ester side-chain. The bulky and aromatic 3-methylphenyl and phenyl groups would be expected to impart rigidity and a high glass transition temperature (Tg) to a resulting polymer, poly(this compound).

The properties of such a polymer could be further tuned through copolymerization with other acrylate or vinyl monomers. This approach allows for the creation of materials with a precise balance of mechanical, thermal, and optical properties for specific applications.

Other Emerging Material Applications Based on Acrylate Structures

The broader class of acrylate and cinnamate compounds has found use in a variety of emerging technologies. For instance, cinnamate-containing polymers have been investigated for their photo-crosslinkable properties, which are valuable in the fabrication of photoresists and other photolithographic materials. The double bond in the cinnamate group can undergo [2+2] cycloaddition upon exposure to ultraviolet light, leading to the formation of a crosslinked network.

Furthermore, the aromatic nature of this compound suggests potential for applications where a high refractive index is desirable, such as in coatings, lenses, and optical adhesives. The methyl group on the phenyl ring could also enhance the solubility of the monomer and resulting polymer in organic solvents, which is an important consideration for processing and fabrication.

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